Product packaging for 3-Ethyl-3-methylhexanoic acid(Cat. No.:CAS No. 50902-82-4)

3-Ethyl-3-methylhexanoic acid

Cat. No.: B14671000
CAS No.: 50902-82-4
M. Wt: 158.24 g/mol
InChI Key: APIWHOUUMCIHFT-UHFFFAOYSA-N
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Description

Historical Context and Early Research Trajectories in Branched-Chain Carboxylic Acids

The study of carboxylic acids, organic compounds characterized by a carboxyl group (-COOH), has been a cornerstone of organic chemistry since its early days. longdom.orguomustansiriyah.edu.iqwikipedia.orgbritannica.com Initially, research focused on straight-chain fatty acids, many of which were isolated from natural sources and given common names based on their origin. uomustansiriyah.edu.iqbritannica.com However, as analytical and synthetic techniques advanced, the scientific community turned its attention to more complex structures, including branched-chain carboxylic acids (BCCAs).

Early investigations into BCCAs were often driven by the desire to understand the fundamental principles of organic reactions and the influence of molecular structure on physical properties. For instance, the presence of alkyl branches along a carbon chain was found to significantly alter properties like melting point and solubility compared to their straight-chain isomers. researchgate.net A notable example is the difference in melting points between stearic acid (a straight-chain C18 acid) and isostearic acid (a branched-chain C18 acid), which are approximately 69°C and 5°C, respectively. researchgate.net

The development of new synthetic methodologies, such as the Oxo process and aldol (B89426) condensation, provided chemists with the tools to create a wide variety of branched structures, further fueling research in this area. researchgate.net These early studies laid the groundwork for understanding the unique chemical behavior of BCCAs, which is influenced by the steric hindrance and electronic effects of the branched alkyl groups.

Contemporary Research Significance of Branched-Chain Carboxylic Acids in Organic and Biological Sciences

In recent years, research into BCCAs has expanded significantly, moving beyond fundamental chemistry to encompass a wide range of applications in organic and biological sciences. dellait.com In organic synthesis, BCCAs and their derivatives are valuable building blocks for the construction of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Their unique structural motifs can impart specific properties to the target molecules.

From a biological perspective, BCCAs are recognized for their roles in various physiological processes. They are components of bacterial cell membranes, where they influence membrane fluidity and stability. dellait.comoup.com Furthermore, the metabolism of branched-chain amino acids (BCAAs) leads to the formation of branched-chain α-keto acids and subsequently, in some pathways, to BCCAs. researchgate.netwikipedia.orgresearchgate.net This link to amino acid metabolism has sparked interest in the role of BCCAs in metabolic health and disease. oup.comfrontiersin.org

The contemporary significance of BCCAs is also evident in their industrial applications. For example, salts of 2-ethylhexanoic acid are used in the formulation of lubricants and greases, while derivatives of isostearic acid find use in cosmetics and as pour point depressants in engine oils. researchgate.net The ongoing exploration of the diverse functions and applications of BCCAs continues to be an active area of scientific inquiry.

Conceptual Framework for Investigating the Chemical and Biochemical Properties of 3-Ethyl-3-methylhexanoic Acid

To thoroughly investigate the chemical and biochemical properties of a specific BCCA like this compound, a multi-faceted approach is necessary. This framework should encompass a detailed characterization of its molecular structure and physicochemical properties, an exploration of its reactivity in various chemical transformations, and an investigation into its potential interactions within biological systems.

The chemical investigation would involve its synthesis and purification, followed by structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The reactivity of the carboxyl group and the influence of the ethyl and methyl branches on this reactivity would be a key area of study. This includes typical carboxylic acid reactions like esterification, reduction, and conversion to acyl halides. wikipedia.org

The biochemical investigation would focus on its potential role in metabolic pathways, particularly those related to fatty acid metabolism. This involves studying its interactions with enzymes such as acyl-CoA synthetases and those involved in beta-oxidation. nih.gov Understanding how the branched structure of this compound affects its recognition and processing by these enzymes is crucial. Furthermore, its potential to be incorporated into lipids or to influence cellular signaling pathways are areas of interest. frontiersin.orgfrontiersin.org

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Boiling Point136-137 °C at 15 mm Hg orgsyn.org
Refractive Index (nD25)1.4377 orgsyn.org
IUPAC NameThis compound

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueKey ObservationsReference
1H NMRSignals corresponding to the ethyl and methyl groups, as well as the protons on the hexanoic acid backbone.
13C NMRA peak in the characteristic region for a carboxylic acid carbonyl carbon.
IR SpectroscopyA strong absorption band characteristic of the C=O stretch of a carboxylic acid, and a broad absorption for the O-H stretch. lupinepublishers.com
Mass SpectrometryA molecular ion peak consistent with the molecular weight of the compound. lupinepublishers.com

Table 3: Comparison of this compound with a Structurally Related Compound

CompoundStructural DifferenceImpact on PropertiesReference
This compound--
2-Ethylhexanoic acidEthyl group at the C2 position.Different steric hindrance around the carboxyl group, potentially affecting reaction rates. Has a higher boiling point at atmospheric pressure (~228 °C).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B14671000 3-Ethyl-3-methylhexanoic acid CAS No. 50902-82-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50902-82-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-ethyl-3-methylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-4-6-9(3,5-2)7-8(10)11/h4-7H2,1-3H3,(H,10,11)

InChI Key

APIWHOUUMCIHFT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 3 Methylhexanoic Acid and Its Structural Analogues

Stereoselective Synthesis Approaches for Branched-Chain Carboxylic Acids

Achieving high levels of stereoselectivity in the synthesis of branched-chain carboxylic acids is paramount for their application in various fields. Several powerful strategies have been developed to this end, including asymmetric catalytic hydrogenation, enzymatic resolutions, and diastereomeric salt formation.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated precursors to chiral saturated compounds. For the synthesis of α,α-disubstituted carboxylic acids like 3-ethyl-3-methylhexanoic acid, this typically involves the hydrogenation of a corresponding α,β-unsaturated carboxylic acid.

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, have proven effective in these transformations. The choice of ligand is critical for achieving high enantioselectivity. For instance, cobalt-catalyzed asymmetric hydrogenation has emerged as a promising method for a variety of α,β-unsaturated carboxylic acids, yielding chiral carboxylic acids with high enantiomeric excesses (ee). These reactions often proceed with high yields and are compatible with a range of functional groups. The mechanism is believed to involve the coordination of the carboxylic acid group to the metal center, which plays a role in controlling both reactivity and enantioselectivity.

Key factors influencing the success of asymmetric hydrogenation include the catalyst system (metal and ligand), solvent, hydrogen pressure, and temperature. The development of new and more efficient chiral ligands continues to be an active area of research to broaden the scope and improve the selectivity of this method for sterically demanding substrates.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are particularly effective for separating enantiomers of racemic carboxylic acids or their ester derivatives.

Lipases are a class of hydrolases that have found widespread use in organic synthesis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. In the context of this compound, a racemic mixture of its ester precursor can be subjected to lipase-catalyzed enantioselective hydrolysis. In this process, the lipase (B570770) preferentially hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.

The enantioselectivity of lipases can be influenced by several factors, including the source of the lipase (e.g., Candida antarctica, Pseudomonas cepacia), the nature of the ester group, the reaction medium (aqueous buffer, organic solvent, or biphasic systems), and the temperature. For instance, the resolution of 2-bromo-arylacetic acid esters has been efficiently catalyzed by the Lip2p lipase from Yarrowia lipolytica. nih.gov

Table 1: Factors Affecting Lipase-Catalyzed Enantioselective Hydrolysis
FactorEffect on Enantioselectivity and ActivityExample
Enzyme Source Different lipases exhibit varying selectivities for the same substrate.Candida antarctica lipase B (CALB) often shows high enantioselectivity for a broad range of substrates.
Substrate Structure The steric and electronic properties of the ester and acid moiety influence enzyme recognition.Steric hindrance near the chiral center can decrease the reaction rate.
Solvent The nature of the solvent can significantly impact enzyme conformation and activity.Polar organic solvents may increase activity but decrease enantioselectivity.
Temperature Affects the rate of reaction and can influence the enzyme's stability and selectivity.Lower temperatures can sometimes enhance enantioselectivity.
pH Crucial for maintaining the optimal ionization state of the enzyme's active site residues.The optimal pH varies depending on the specific lipase used.

Dynamic kinetic resolution (DKR) offers a significant advantage over conventional KR by theoretically allowing for a 100% yield of the desired enantiomer. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst.

Immobilization of enzymes on solid supports can significantly enhance their stability, reusability, and in some cases, their catalytic properties, including enantioselectivity. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via the formation of diastereomeric salts is a well-established and widely used method for separating enantiomers of racemic carboxylic acids. This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the diastereomers are separated, the desired enantiomer of the carboxylic acid can be recovered by treating the salt with an achiral acid to liberate the free carboxylic acid and the resolving agent.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids
Chiral Resolving AgentTypeTypical Application
(R)- or (S)-1-Phenylethylamine Synthetic AmineGeneral purpose for a wide range of carboxylic acids.
Brucine AlkaloidEffective for many acidic compounds, but toxic.
Strychnine AlkaloidSimilar to brucine, also highly toxic.
Quinine AlkaloidUsed for the resolution of various acidic racemates.
(+)- or (-)-Tartaric Acid Chiral AcidUsed to resolve racemic bases.

Novel Chemical Synthesis Routes to this compound

The construction of the quaternary carbon center in this compound can also be achieved through various novel chemical synthesis routes. These methods often involve the formation of carbon-carbon bonds at a sterically hindered position.

One potential approach is through the Malonic Ester Synthesis . pearson.commasterorganicchemistry.com This method involves the alkylation of diethyl malonate. For this compound, this would entail a sequential dialkylation of diethyl malonate, first with an ethyl halide and then with a propyl halide (or vice versa), followed by hydrolysis and decarboxylation. A challenge in this approach is controlling the dialkylation to avoid mixtures of products.

Another viable strategy is the use of a Grignard reaction . A Grignard reagent, such as propylmagnesium bromide, could be reacted with a suitable carbonyl compound. For instance, the reaction of propylmagnesium bromide with diethyl carbonate could, after a second addition of an ethyl Grignard reagent and subsequent workup, lead to a tertiary alcohol which could then be oxidized to the desired carboxylic acid. pearson.comprepchem.com

The Reformatsky reaction provides another avenue for the synthesis of β-hydroxy esters, which can be precursors to 3,3-disubstituted carboxylic acids. wikipedia.orgadichemistry.com This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, which then reacts with a ketone. For the synthesis of a precursor to this compound, ethyl α-bromoacetate could be reacted with pentan-3-one in the presence of zinc. The resulting β-hydroxy ester could then be dehydrated and reduced to yield the target carboxylic acid.

Furthermore, asymmetric alkylation using chiral auxiliaries offers a powerful method for the stereoselective synthesis of α-substituted and α,α-disubstituted carboxylic acids. ankara.edu.tr In this approach, an achiral carboxylic acid is converted into a chiral derivative by attachment of a chiral auxiliary. Deprotonation followed by alkylation proceeds diastereoselectively due to the steric influence of the auxiliary. Subsequent removal of the auxiliary affords the enantiomerically enriched carboxylic acid.

Alkylation Strategies for Branched Alkane Precursors

One of the primary approaches to synthesizing this compound involves the construction of a suitable branched alkane precursor, which can then be converted to the final carboxylic acid. Alkylation reactions are fundamental to creating the required C-C bonds to form the quaternary carbon center.

A key strategy involves the use of organometallic reagents , such as Grignard reagents. jove.comorganic-chemistry.org For a structure analogous to this compound, a tertiary alcohol can be prepared by reacting a ketone with a Grignard reagent. For instance, the reaction of 3-hexanone (B147009) with methylmagnesium bromide would yield 3-methyl-3-hexanol. Subsequent alkylation at the C3 position is not straightforward. A more viable Grignard-based route involves the carboxylation of a tertiary alkyl halide. jove.comlibretexts.org This method is particularly convenient for converting alkyl halides to carboxylic acids with one additional carbon. jove.com

The synthetic sequence would be as follows:

Formation of the Grignard Reagent : 3-Chloro-3-methylhexane is reacted with magnesium metal in an ether solvent to form 3-methyl-3-hexylmagnesium chloride.

Carboxylation : The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (often in the form of dry ice). leah4sci.commasterorganicchemistry.com

Protonation : The resulting magnesium salt of the carboxylate is protonated with an aqueous acid to yield this compound. jove.com

A major limitation of this method is the potential for elimination reactions during the formation of the tertiary Grignard reagent.

Multi-Step Synthetic Pathways from Simpler Precursors

Multi-step syntheses provide greater flexibility and control in assembling complex molecules like this compound from readily available starting materials. The malonic ester synthesis is a classic and highly effective method for preparing mono- and di-substituted acetic acids. uobabylon.edu.iquomustansiriyah.edu.iqmasterorganicchemistry.com

This pathway can be adapted to create the desired 3,3-disubstituted structure:

First Alkylation : Diethyl malonate is deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile is then reacted with a primary alkyl halide, such as 1-bromopropane, in an SN2 reaction to yield diethyl propylmalonate.

Second Alkylation : The process is repeated. The mono-substituted malonic ester is treated with sodium ethoxide again, followed by the addition of a second alkyl halide, ethyl bromide, to form diethyl ethylpropylmalonate.

Hydrolysis and Decarboxylation : The resulting disubstituted diethyl malonate is then hydrolyzed using a strong acid or base, which converts the ester groups into carboxylic acids. Upon heating, the intermediate malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound (in this adapted example, it would be 2-ethyl-2-propylacetic acid, demonstrating the principle for creating a disubstituted acid). masterorganicchemistry.compearson.com

This method is advantageous because it uses simple SN2 reactions with primary halides, avoiding the difficulties associated with tertiary centers in other methods. uomustansiriyah.edu.iq

Comparison of Synthetic Pathways
MethodKey PrecursorsCore Reaction TypeAdvantagesLimitations
Grignard Carboxylation3-Chloro-3-methylhexane, CO₂Nucleophilic AdditionDirect, adds one carbon. jove.comSide reactions (elimination) with tertiary halides. libretexts.org
Malonic Ester SynthesisDiethyl malonate, Propyl bromide, Ethyl bromideEnolate Alkylation (SN2)High yields, uses simple precursors. uomustansiriyah.edu.iqMulti-step process. masterorganicchemistry.com

Advanced Condensation Reactions in Branched Acid Construction (e.g., Knoevenagel Reaction, Stobbe Condensation)

Condensation reactions offer powerful tools for C-C bond formation and can be employed to construct the backbone of branched carboxylic acids.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org To synthesize a precursor for this compound, one could envision the condensation of 3-hexanone with an active methylene compound like diethyl malonate. The product, an α,β-unsaturated dicarbonyl compound, would then require several subsequent steps, including reduction of the double bond and selective removal of one of the carboxylate groups, making this a complex but feasible route. The reaction is widely used for creating C=C bonds as intermediates for pharmaceuticals and fine chemicals. nih.govpurechemistry.org

The Stobbe condensation is a specific reaction between an aldehyde or ketone and a succinic acid ester (a diester) in the presence of a strong base like potassium tert-butoxide or sodium ethoxide. organicreactions.orgwikipedia.orgunacademy.com The reaction typically yields an alkylidene succinic acid or its monoester. organicreactions.orgwikipedia.org

For the target molecule, the Stobbe condensation could proceed as follows:

Condensation : 3-Pentanone (diethyl ketone) reacts with diethyl succinate (B1194679) in the presence of a base.

Intermediate Formation : The reaction proceeds via a lactone intermediate to form an unsaturated half-ester. wikipedia.org

Further Modification : The resulting product would contain a double bond and an additional ester group. To arrive at this compound, the product would need to undergo catalytic hydrogenation to saturate the double bond, followed by a series of steps to remove the extra carboxyl group and introduce the methyl group, which highlights the complexity of using this method for this specific target. However, the Stobbe condensation is a powerful tool for creating highly substituted acid derivatives. researchgate.netslideshare.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that several key reaction types can be performed under solvent-free conditions.

Condensation Reactions : The Knoevenagel condensation has been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. sigmaaldrich.com This approach not only eliminates the need for solvents but can also lead to higher yields and shorter reaction times.

Oxidation Reactions : The oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide as a green oxidant in water, which can be recycled. mdpi.com This avoids the use of heavy metal oxidants like chromium.

Design and Application of Recyclable Catalytic Systems

The development of heterogeneous and easily recyclable catalysts is a cornerstone of green synthesis. organic-chemistry.org

Solid Acid Catalysts : For reactions like esterification or certain condensation steps, traditional liquid acids (e.g., H₂SO₄) can be replaced with solid acid catalysts. Materials like sulfonic acid functionalized graphene oxide have been used for the synthesis of carboxylic acids and have demonstrated excellent reusability over multiple runs. nih.gov

Recyclable Metal Catalysts : For alkylation and condensation reactions, recyclable palladium and cobalt catalysts have been developed. organic-chemistry.orgrsc.org These catalysts, often supported on materials like aluminum hydroxide (B78521) or porous nitrogen-doped carbon, can be easily recovered from the reaction mixture and reused without a significant loss of activity. organic-chemistry.orgrsc.org Ionic liquids have also been employed as recyclable catalysts for alkylation reactions. nih.govacs.orgresearchgate.net

Organocatalysts : In Knoevenagel condensations, recyclable organocatalysts like proline, used in benign solvents such as polyethylene (B3416737) glycol, offer a green alternative to traditional base catalysts. researchgate.net

Green Chemistry Approaches in Synthesis
PrincipleTraditional MethodGreen AlternativeKey Benefit
Solvent UseOrganic solvents (e.g., toluene, ethanol)Solvent-free or water-based systems. mdpi.comReduced VOC emissions and waste.
CatalysisStoichiometric bases/acids (e.g., NaOEt, H₂SO₄)Recyclable solid acids, supported metal catalysts, organocatalysts. nih.govrsc.orgnih.govCatalyst recovery and reuse, reduced waste. organic-chemistry.org
OxidantsChromium-based reagents (e.g., CrO₃)Hydrogen peroxide (H₂O₂). mdpi.comnih.govAvoids toxic heavy metals; water is the only byproduct.

Industrial Process Development and Optimization for Branched-Chain Acids

The industrial production of branched-chain carboxylic acids is driven by their unique physical properties, such as lower melting points and better solubility compared to their linear counterparts. researchgate.netresearchgate.net These properties make them valuable in applications like lubricants, cosmetics, and surfactants. researchgate.netresearchgate.net

Several strategies are employed for the large-scale synthesis of these compounds:

Catalytic Isomerization : One major industrial route involves the skeletal isomerization of linear unsaturated fatty acids (derived from natural oils) into branched-chain saturated fatty acids. researchgate.net This process often utilizes solid acid catalysts like zeolites. Large-pore zeolites are particularly effective, and the mechanism is thought to proceed through carbocation intermediates, leading to methyl and ethyl branching. researchgate.net

Oxo Process : Branched-chain acids can be manufactured from olefins via hydroformylation (the oxo process) to produce aldehydes, which are then oxidized to the corresponding carboxylic acids. researchgate.net

Aldol Condensation : 2-Ethylhexanoic acid, a widely used branched-chain acid, is produced industrially through the aldol condensation of butyraldehyde, followed by hydrogenation and oxidation. researchgate.net

Process optimization focuses on maximizing yield, improving catalyst lifetime, and simplifying purification. For microbial production routes, which are gaining interest for producing specialty fatty acids, optimization involves metabolic engineering to direct carbon flux towards the desired branched-chain products and away from straight-chain fatty acids. morressier.com This can involve replacing key enzymes in the fatty acid synthase (FAS) pathway to favor branched-chain precursors. morressier.com

Heterogeneous Catalysis in Fixed-Bed Reactors

The application of heterogeneous catalysis within fixed-bed reactors represents a cornerstone of modern chemical manufacturing, offering a robust and continuous processing solution for the synthesis of carboxylic acids and their analogues. hacettepe.edu.tr In this setup, solid catalyst particles are packed into a cylindrical tube or vessel, and the fluid-phase reactants are passed through the stationary bed, where the catalytic reaction occurs on the surface of the catalyst. hacettepe.edu.trwikipedia.org This reactor configuration provides high catalyst loading, excellent process control, and straightforward product-catalyst separation.

Fixed-bed reactors are commonly employed for gas-solid reactions and are integral to numerous industrial processes, including ammonia (B1221849) synthesis and the oxidation of sulfur dioxide. pu.edu.pk The design of these reactors can vary, from a single large bed to multiple parallel tubes, depending on the need for temperature control and other process requirements. wikipedia.org The reaction process in a heterogeneous catalytic system involves several key steps:

Mass Transfer: Reactants move from the bulk fluid to the external surface of the catalyst pellet. hacettepe.edu.tr

Internal Diffusion: Reactants diffuse from the catalyst surface into its porous interior. hacettepe.edu.trucsb.edu

Adsorption: Reactant molecules adsorb onto the active sites on the catalyst surface. hacettepe.edu.tr

Surface Reaction: The adsorbed reactants are converted into products. hacettepe.edu.tr

Desorption: The product molecules detach from the catalyst surface. hacettepe.edu.tr

Product Diffusion: Products diffuse out of the catalyst pores and back into the bulk fluid. hacettepe.edu.trucsb.edu

For the synthesis of this compound and its structural analogues, potential heterogeneous catalytic routes include the carboxylation of corresponding alkenes or alcohols. The choice of catalyst is critical and often involves supported metal catalysts. The support material, typically a high-surface-area oxide like alumina (B75360) or silica, provides mechanical strength and a large surface for dispersing the active metal component. ucsb.edu

Table 1: Illustrative Catalyst Systems for Carboxylation Reactions in Fixed-Bed Reactors

Catalyst SystemActive MetalSupport MaterialTarget ReactionPotential Advantages
Pd/Al₂O₃PalladiumAluminaAlkene CarboxylationHigh activity and selectivity.
Rh-phosphine/SiO₂RhodiumSilicaHydroformylation-OxidationGood for linear aldehyde synthesis.
Ni/ZeoliteNickelZeoliteCarbonylation of AlcoholsShape selectivity from zeolite support.
Cu/ZnO/Al₂O₃Copper/ZincAluminaCO₂ Hydrogenation to Methanol (intermediate)Well-established industrial catalyst. researchgate.net

Process Optimization for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing product yield and achieving high purity, which are essential for its potential applications. Process optimization involves a systematic investigation of various reaction parameters to identify the conditions that afford the best performance. Key parameters include reaction temperature, pressure, reactant concentrations, and catalyst selection.

Drawing parallels from the synthesis of structurally related compounds, such as (S)-3-cyano-5-methylhexanoic acid, several optimization strategies can be considered. researchgate.netresearchgate.net For instance, enzymatic resolutions and the use of specific chiral catalysts have been shown to significantly improve enantiomeric purity in related syntheses. google.com While this compound is not chiral, the principles of catalyst screening and condition optimization remain highly relevant for improving yield and minimizing byproducts.

A critical aspect of optimization is the enhancement of atom economy and the reduction of waste, aligning with the principles of green chemistry. researchgate.net This can involve developing recyclable catalysts or using more environmentally benign reagents. For example, catalytic carboxylation reactions that utilize carbon dioxide as a C1 building block are of significant interest for sustainable chemical production. ruhr-uni-bochum.deuniovi.es

The following table outlines key parameters and their potential impact on the synthesis of carboxylic acids, which can be applied to optimize the production of this compound.

Table 2: Parameters for Optimization in Carboxylic Acid Synthesis

ParameterEffect on YieldEffect on PurityOptimization Strategy
Temperature Increases reaction rate, but may lead to side reactions or decomposition at higher values.Can decrease purity if side reactions are promoted.Determine the optimal temperature range through kinetic studies to balance reaction rate and selectivity.
Pressure For gas-phase reactants (e.g., CO, CO₂), higher pressure increases concentration and reaction rate.Generally has a minor effect on purity unless it influences phase behavior.Optimize pressure to enhance reaction rate without incurring excessive capital and operational costs for high-pressure equipment.
Catalyst The choice of active metal and support significantly impacts conversion and selectivity.A highly selective catalyst minimizes the formation of byproducts.Screen a library of catalysts to identify the one with the highest activity and selectivity for the desired reaction.
Solvent Can influence reactant solubility, reaction rate, and product separation.The choice of solvent can affect the solubility of impurities, aiding in purification.Select a solvent that maximizes reactant solubility and is easily separated from the product.
Reactant Ratio Stoichiometry affects conversion and can be used to push the equilibrium towards the product.An excess of one reactant may lead to specific byproducts.Adjust the molar ratio of reactants to maximize the conversion of the limiting reagent while minimizing side reactions.

By systematically adjusting these parameters, it is possible to develop a highly efficient and selective process for the synthesis of this compound, resulting in a higher yield of the desired product with improved purity.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 3 Methylhexanoic Acid

Oxidative Transformations and Product Distribution Analysis

While specific oxidative studies on 3-Ethyl-3-methylhexanoic acid are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of carboxylic acid and alkane oxidation.

The oxidation of the alkyl chain of this compound would likely proceed via a radical chain mechanism, particularly under conditions involving initiators such as heat, light, or radical-forming reagents. This process typically involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: The process would begin with the formation of a radical, either by homolytic cleavage of a bond within an initiator molecule or by abstraction of a hydrogen atom from the carboxylic acid itself, most likely from a tertiary carbon atom due to the lower bond dissociation energy.

Propagation: The initially formed carbon-centered radical would then react with an oxidizing agent, such as molecular oxygen, to form a peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The presence of a tertiary carbon atom at the 3-position makes this site particularly susceptible to radical attack.

Controlled oxidation of this compound would aim to introduce new functional groups at specific positions on the alkyl chain. The oxidation of primary alcohols and aldehydes to carboxylic acids is a common synthetic route. libretexts.orgorganic-chemistry.org For instance, the corresponding primary alcohol, 3-ethyl-3-methylhexan-1-ol, could be oxidized to this compound. This transformation can be achieved using various oxidizing agents. masterorganicchemistry.com

"Weak" oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically oxidize a primary alcohol to an aldehyde. masterorganicchemistry.com "Strong" oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would oxidize a primary alcohol directly to a carboxylic acid. masterorganicchemistry.com

The table below illustrates the expected products from the oxidation of related primary and secondary alcohols, which could be precursors or derivatives of this compound.

Starting MaterialOxidizing AgentExpected Product
3-Ethyl-3-methylhexan-1-olPyridinium chlorochromate (PCC)3-Ethyl-3-methylhexanal
3-Ethyl-3-methylhexan-1-olPotassium permanganate (KMnO4)This compound
3-Ethyl-3-methylhexan-2-olChromic acid (H2CrO4)3-Ethyl-3-methylhexan-2-one

Electrophilic and Nucleophilic Substitution Reactions

The core of this compound's reactivity in substitution reactions lies in its carboxylic acid group and the surrounding alkyl framework.

While electrophilic aromatic substitution is a well-studied area, the halogenation of an aliphatic carboxylic acid like this compound would proceed via a different mechanism, likely a radical-mediated process for the alkyl chain or a specific reaction at the α-carbon (the Hell-Volhard-Zelinsky reaction).

In a free-radical halogenation, the regioselectivity is determined by the stability of the resulting radical. Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Therefore, the tertiary carbon at the 3-position would be the most likely site of halogenation on the alkyl chain.

However, the Hell-Volhard-Zelinsky reaction provides a method for the specific α-halogenation of carboxylic acids. This reaction involves the treatment of the carboxylic acid with a halogen (Br2 or Cl2) and a catalytic amount of phosphorus trihalide (PBr3 or PCl3). The reaction proceeds via the formation of an acyl halide, which then enolizes, and the enol form undergoes electrophilic attack by the halogen.

The steric hindrance around the α-carbon in this compound, due to the presence of the adjacent quaternary carbon, could potentially influence the rate of this reaction compared to less sterically hindered carboxylic acids. The bulky ethyl and methyl groups at the 3-position may sterically hinder the approach of the halogenating agent to the α-carbon, potentially slowing down the reaction. The regioselectivity, however, is inherently directed to the α-position by the mechanism of the Hell-Volhard-Zelinsky reaction.

Halogenation ReactionReagentsExpected Major ProductKey Factors
Free Radical BrominationBr2, UV light3-Bromo-3-ethyl-3-methylhexanoic acidStability of the tertiary radical
Hell-Volhard-Zelinsky1. Br2, PBr3 (cat.) 2. H2O2-Bromo-3-ethyl-3-methylhexanoic acidReaction mechanism directs bromination to the α-carbon; steric hindrance may affect rate.

This table illustrates the expected outcomes of halogenation reactions based on established chemical principles, as specific experimental data for this compound is not available in the provided search results.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is the primary site of reactivity for this compound, undergoing transformations such as esterification and hydrolysis.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.orglibretexts.org The rate of esterification can be influenced by steric hindrance around the carboxylic acid group. The bulky alkyl groups at the 3-position of this compound may sterically hinder the approach of the alcohol, potentially leading to slower reaction kinetics compared to less substituted carboxylic acids. sci-hub.se

Hydrolysis: The reverse reaction, the hydrolysis of an ester of this compound back to the carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process because the carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. libretexts.orgchemguide.co.uk The rate of hydrolysis can also be affected by steric factors, with increased steric bulk around the ester group generally slowing down the rate of both acid and base-catalyzed hydrolysis. nih.gov

The table below summarizes the kinetic parameters for the esterification of a structurally similar carboxylic acid, cyclohexanoic acid, with methanol, providing an indication of the expected reactivity.

ReactionSubstrateCatalystRate Constant (k)Activation Energy (Ea)
EsterificationCyclohexanoic AcidAcid0.0088610,000 cal/mol

Data from a study on cyclohexanoic acid, which is presented as a kinetic analogue to di-substituted acetic acids. sci-hub.se This data is illustrative and not specific to this compound.

Amidation Reactions for Derivative Synthesis

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate to the corresponding amide. The steric bulk surrounding the carboxyl group in this compound further exacerbates this issue, necessitating the use of activating agents or conversion to a more reactive intermediate.

Activation of the Carboxylic Acid:

To facilitate amidation, this compound would typically be converted into a more electrophilic species. Common strategies include:

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the highly reactive 3-ethyl-3-methylhexanoyl chloride. This acyl chloride can then readily react with a wide range of primary and secondary amines to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk

Use of Coupling Reagents: A variety of coupling reagents can be employed to activate the carboxylic acid in situ. These reagents form a highly reactive intermediate that is readily attacked by an amine. Due to the steric hindrance of this compound, potent coupling reagents would be required. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester, minimizing side reactions and racemization if chiral amines are used. organic-chemistry.org Boron-based catalysts, such as boric acid or tris(2,2,2-trifluoroethyl) borate, have also emerged as effective promoters for the direct amidation of sterically hindered carboxylic acids. orgsyn.orgacs.org

The choice of amine (primary or secondary) will also influence the reaction conditions and outcomes. Primary amines are generally more reactive than secondary amines due to lesser steric hindrance. The synthesis of amides from tertiary amines is not possible through these methods.

Below is a representative table illustrating typical conditions for the amidation of sterically hindered carboxylic acids, which can be extrapolated to this compound.

Table 1: Representative Conditions for Amidation of Sterically Hindered Carboxylic Acids

Carboxylic Acid Precursor Amine Coupling Reagent/Method Solvent Temperature (°C) Approximate Yield (%)
Acyl Chloride Primary Alkylamine - Dichloromethane (DCM) 0 to RT >90
Acyl Chloride Secondary Alkylamine - Dichloromethane (DCM) RT to 40 70-90
Carboxylic Acid Primary Arylamine EDC/HOBt Dimethylformamide (DMF) RT 80-95
Carboxylic Acid Secondary Arylamine HATU Dimethylformamide (DMF) RT to 50 60-85

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics:

The rate of amidation of this compound is expected to be significantly influenced by steric hindrance. The ethyl and methyl groups at the 3-position create a congested environment around the carbonyl carbon, which will slow down the approach of the amine nucleophile.

Effect of Steric Hindrance: Compared to a linear carboxylic acid of similar molecular weight, the rate of both the activation step (e.g., acyl chloride formation) and the subsequent nucleophilic attack by the amine will be slower. This steric impediment increases the activation energy of the reaction. For sterically hindered substrates, catalytic methods that proceed under milder conditions might be kinetically favored over high-temperature direct amidation. researchgate.net

Nucleophile Strength: The nature of the amine is also a critical factor. Less hindered and more nucleophilic amines will react faster. For instance, the reaction with methylamine (B109427) would be kinetically more favorable than with diisopropylamine.

Catalyst Effect: The choice of catalyst or coupling reagent can dramatically alter the reaction kinetics. Effective catalysts lower the activation energy barrier. For instance, certain boron-based catalysts have shown high efficacy in the amidation of sterically demanding carboxylic acids, suggesting they can overcome the kinetic limitations imposed by steric bulk. orgsyn.org

Thermodynamic Analysis:

Enthalpy (ΔH): The formation of a C-N bond and the release of a small molecule (like water or HCl) is an enthalpically favorable process. The amide bond is resonance-stabilized, contributing to its thermodynamic stability. nih.gov

A summary of the expected kinetic and thermodynamic influences on the amidation of this compound is presented in the table below.

| Removal of Byproducts (e.g., Water) | No direct effect on rate constant | Shifts equilibrium towards products | Le Chatelier's principle. |

Metabolic Pathways and Biochemical Fate of Branched Chain Fatty Acids Including 3 Ethyl 3 Methylhexanoic Acid

Mammalian Catabolism of Branched-Chain Carboxylic Acids

In mammals, the catabolism of fatty acids primarily occurs through beta-oxidation. However, the presence of alkyl substitutions on the carbon chain can impede this pathway, necessitating alternative metabolic strategies.

Beta-oxidation is a cyclical mitochondrial process that sequentially shortens fatty acid chains by two carbon atoms, producing acetyl-CoA, FADH2, and NADH. wikipedia.orgmicrobenotes.com This process is highly efficient for straight-chain fatty acids. However, the presence of branching, particularly at the α- or β-carbons, can create steric hindrance, preventing the binding of enzymes essential for the oxidative process. libretexts.org

For 3-ethyl-3-methylhexanoic acid, the α-carbon (C2) is substituted, and the β-carbon (C3) is a quaternary carbon atom, bonded to both an ethyl and a methyl group. This substitution pattern presents a significant obstacle to the enzymes of beta-oxidation. The initial step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, involves the formation of a double bond between the α- and β-carbons. abcam.com The quaternary nature of the β-carbon in this compound makes this dehydrogenation impossible, thus effectively blocking the classical beta-oxidation pathway.

Table 1: Key Enzymes in Beta-Oxidation and Their Functions

EnzymeFunction
Acyl-CoA DehydrogenaseIntroduces a double bond between the α- and β-carbons.
Enoyl-CoA HydrataseHydrates the double bond.
3-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group.
ThiolaseCleaves the β-ketoacyl-CoA to release acetyl-CoA.

This table provides a simplified overview of the core enzymatic steps in the beta-oxidation of straight-chain fatty acids.

When beta-oxidation is blocked, alternative pathways such as omega (ω-) and omega-1 (ω-1) oxidation become more prominent for the metabolism of fatty acids. wikipedia.orgbyjus.com These pathways occur primarily in the smooth endoplasmic reticulum of the liver and kidneys and involve enzymes from the cytochrome P450 family. allen.in

Omega-oxidation introduces a hydroxyl group at the terminal methyl (ω) carbon of the fatty acid. microbenotes.com This hydroxyl group can then be further oxidized by alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. allen.in The resulting dicarboxylic acid can, in some cases, undergo beta-oxidation from either end of the molecule. nih.gov

Omega-1 oxidation follows a similar principle but involves the hydroxylation of the sub-terminal (ω-1) carbon. nih.gov For this compound, these pathways would lead to the formation of hydroxylated metabolites and subsequently dicarboxylic acids, which are more water-soluble and thus more readily excreted. Studies on structurally similar compounds have demonstrated the in vivo relevance of these pathways. nih.gov

Table 2: Comparison of Beta-Oxidation and Omega-Oxidation

FeatureBeta-OxidationOmega-Oxidation
Cellular Location MitochondriaSmooth Endoplasmic Reticulum
Primary Substrates Straight-chain fatty acidsMedium-chain fatty acids; branched-chain fatty acids where β-oxidation is impaired
Initial Reaction Dehydrogenation at the β-carbonHydroxylation at the ω-carbon
Key Enzymes Dehydrogenases, Hydratase, ThiolaseCytochrome P450 monooxygenases, Alcohol/Aldehyde dehydrogenases
Primary Function Energy productionDetoxification and formation of dicarboxylic acids for excretion

This interactive table highlights the main differences between the two major fatty acid oxidation pathways.

Glucuronidation is a major Phase II metabolic reaction that enhances the water solubility of xenobiotics, facilitating their elimination from the body. uef.fitoxmsdt.com This pathway is particularly important for compounds containing a carboxylic acid moiety. nih.gov The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). uef.fi

Carboxylic acids like this compound can form acyl glucuronides. researchgate.net These conjugates are significantly more polar than the parent compound and can be readily excreted in urine or bile. uef.fi Several UGT isoforms, with UGT2B7 being a major one, are known to be involved in the glucuronidation of carboxylic acids in humans. nih.gov The formation of acyl glucuronides represents a critical detoxification step for xenobiotic carboxylic acids that cannot be readily metabolized by other means.

Microbial Biotransformations of Branched-Chain Acids

Microorganisms possess a vast and diverse array of enzymes capable of degrading a wide variety of organic compounds, including structurally complex branched-chain fatty acids.

The genus Corynebacterium is known for its metabolic versatility, including the ability to metabolize various carbon sources. koreascience.kr While extensively studied for its role in amino acid production, including branched-chain amino acids, its capacity to degrade branched-chain carboxylic acids is also of interest. nih.govresearchgate.netnih.gov Bacteria, in general, can degrade branched-chain alkanes and carboxylic acids, although the degree of branching can significantly impact the rate of degradation, with highly branched structures being more recalcitrant. nih.govnih.gov The initial steps in the microbial degradation of such compounds often involve terminal or sub-terminal oxidation, similar to the omega-oxidation pathways observed in mammals.

The biodegradation of highly substituted carboxylic acids like this compound in the environment likely involves novel enzymatic pathways. Research into the microbial degradation of structurally related compounds, such as naphthenic acids found in oil sands, has shown that increased alkyl side chain branching reduces the rate of biotransformation. nih.gov The degradation of these complex structures often requires a consortium of different microbial species, each contributing specific enzymatic activities. nih.gov The identification and characterization of the enzymes and genetic pathways involved in the breakdown of such recalcitrant molecules are areas of ongoing research. These pathways may involve novel hydrolases, oxygenases, and other enzymes capable of cleaving carbon-carbon bonds within highly branched structures. mdpi.com

Identification and Quantification of Key Metabolic Intermediates

The metabolism of branched-chain fatty acids (BCFAs) involves a series of enzymatic reactions that modify their structure to facilitate energy production or excretion. For a tertiary branched-chain fatty acid like this compound, the metabolic pathway is predicted to involve hydroxylation and oxidation steps to form key intermediates.

Formation of Hydroxylated and Keto-Derivatives (e.g., 3-hydroxy-3-methylhexanoic acid, 3-oxo-2-ethylhexanoic acid, 3-methyl-2-oxopentanoic acid)

The metabolism of BCFAs often proceeds via pathways analogous to those for linear fatty acids, primarily β-oxidation. However, the presence of branching can impede this process, necessitating alternative oxidative steps.

For instance, the metabolism of 2-ethylhexanoic acid (2-EHA), a compound structurally related to this compound, has been studied in humans. The primary metabolic pathway for 2-EHA is β-oxidation, leading to the formation of 3-oxo-2-ethylhexanoic acid as the main urinary metabolite. researchgate.netnih.gov This process involves the oxidation of the fatty acid at the β-carbon position. Former studies had identified 4-heptanone (B92745) as a major metabolite, but this was later found to be an artifact resulting from the decarboxylation of the unstable β-keto acid, 3-oxo-2-ethylhexanoic acid, if the urine extract is not immediately methylated before analysis. researchgate.netnih.gov

Based on this, the metabolism of this compound would likely initiate with an oxidation step. A plausible intermediate would be a hydroxylated derivative, such as 3-hydroxy-3-ethyl-3-methylhexanoic acid . Subsequent oxidation of this alcohol would yield a keto-derivative. Given the tertiary nature of the carbon at position 3, standard β-oxidation is blocked. Therefore, the metabolic process might involve alternative oxidative pathways.

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine also produces branched-chain α-keto acids. nih.gov For example, the breakdown of isoleucine can lead to the formation of intermediates that are structurally related to metabolites of BCFAs. These pathways are crucial for understanding how the body processes branched carbon chains.

Table 1: Potential Metabolic Intermediates of this compound

Precursor Potential Intermediate Metabolic Process
This compound 3-hydroxy-3-ethyl-3-methylhexanoic acid Hydroxylation

Comparative Metabolomic Studies of Branched versus Linear Fatty acids

Metabolomic studies comparing branched and linear fatty acids highlight significant differences in their processing and physiological effects. Linear fatty acids are primary energy sources, readily undergoing β-oxidation. nih.gov In contrast, the metabolism of BCFAs is more complex due to their branched structure, which can sterically hinder the enzymes involved in β-oxidation. researchgate.net

Mammals are indicated to have limitations in metabolizing certain ethyl-branched fatty acids. For example, the incomplete degradation of 2-ethylhexanoic acid to 2-ethyl-3-ketohexanoic acid, which is then excreted, suggests that the ethyl branch poses a challenge for complete breakdown. researchgate.net This contrasts with many methyl-branched fatty acids, which can be more readily metabolized.

Table 2: Comparison of Metabolic Features

Feature Linear Fatty Acids Branched-Chain Fatty Acids
Primary Metabolic Pathway β-oxidation β-oxidation (often hindered), ω-oxidation, α-oxidation
Metabolic Rate Generally rapid Slower and often incomplete
Key Precursors Acetyl-CoA Branched-chain amino acids (e.g., valine, leucine, isoleucine) mdpi.com

| Physiological Impact | Primary energy source, structural components nih.gov | Bioactive signaling molecules, potential metabolic disruptors researchgate.netmdpi.com |

Physiological and Biochemical Roles of Endogenous Branched-Chain Metabolites (e.g., in human secretions)

Endogenous branched-chain metabolites play diverse physiological and biochemical roles. BCFAs are integral components of cell membranes and can act as signaling molecules. nih.gov They are found in various human tissues and secretions, contributing to the body's chemical landscape.

For example, BCFAs comprise about 2% of dairy fat and have been proposed as bioactive molecules that may contribute to health. mdpi.com In humans, BCFAs are present in vernix caseosa, the waxy coating on newborn infants, where they are thought to contribute to the skin's barrier function.

The presence of volatile branched-chain fatty acids and their derivatives in human secretions, such as sweat and urine, contributes to body odor and can serve as biomarkers for certain metabolic states. The catabolism of BCAAs by skin microbiota can produce volatile BCFAs like isovaleric acid, which has a characteristic odor. While specific roles for this compound in human secretions are not well-documented, the presence of other BCFAs suggests that it could be a minor component of the complex lipid mixtures found in the body.

The study of BCAA metabolism has shown that their metabolites can influence crucial physiological processes, including protein synthesis, glucose metabolism, and inflammation. mdpi.com Dysregulation of BCAA metabolism is associated with metabolic diseases, highlighting the importance of understanding the downstream effects of their derived fatty acids. mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Ethyl 3 Methylhexanoic Acid

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of separating 3-Ethyl-3-methylhexanoic acid from complex mixtures, enabling its unambiguous detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.govingentaconnect.com This process involves converting the carboxylic acid group into an ester, such as a methyl or trimethylsilyl (TMS) ester. ingentaconnect.com

Once derivatized, the compound can be separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterTypical Value/ConditionPurpose
Derivatization Agent BSTFA with 1% TMCSConverts the polar carboxylic acid to a nonpolar, volatile TMS ester.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A nonpolar column suitable for separating a wide range of organic molecules.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for trace-level analysis.
Oven Program Initial 60°C, ramp to 280°CSeparates compounds based on their differing boiling points and volatility.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, high-energy ionization method that produces reproducible fragmentation patterns.
MS Detection Full Scan (m/z 40-450)Detects all fragment ions within a specified mass range for compound identification.

For analyzing this compound in complex biological or environmental samples without derivatization, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative. nih.govescholarship.org LC separates compounds in the liquid phase, making it suitable for polar and non-volatile molecules. Reversed-phase chromatography, using a C18 column, is commonly employed for separating carboxylic acids.

The eluent from the LC system is introduced into a high-resolution mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact. escholarship.org HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and distinguishing it from other isobaric interferences in the sample.

Table 2: Representative LC-HRMS Conditions for this compound Analysis

ParameterTypical Value/ConditionPurpose
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Separates the analyte from matrix components based on hydrophobicity.
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrileElutes compounds with varying polarities from the LC column.
Ionization Source Electrospray Ionization (ESI), Negative ModeGently ionizes the molecule, typically forming the [M-H]⁻ ion for carboxylic acids.
Mass Analyzer Orbitrap or Time-of-Flight (TOF)Measures the mass-to-charge ratio with high accuracy and resolution.
Data Acquisition Full Scan with Data-Dependent MS/MSProvides precise mass measurement for formula confirmation and fragmentation data for structural elucidation.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound structure. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous confirmation of its constitution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Atom Position Predicted Chemical Shift (ppm) Multiplicity Integration
H-a-COOH~10-12Singlet (broad)1H
H-b-CH₂-COOH~2.2Singlet2H
H-c-CH₂-CH₃ (ethyl)~1.4Quartet2H
H-d-CH₂-CH₂-CH₃ (propyl)~1.2-1.3Multiplet4H
H-e-C-CH₃ (methyl)~0.9Singlet3H
H-f-CH₂-CH₃ (ethyl)~0.85Triplet3H
H-g-CH₂-CH₂-CH₃ (propyl)~0.88Triplet3H
¹³C NMR Atom Position Predicted Chemical Shift (ppm)
C-1-COOH~180
C-2-CH₂-COOH~45
C-3-C(CH₃)(C₂H₅)-~40
C-4-CH₂-CH₂-CH₃~35
C-5-CH₂-CH₃~17
C-6-CH₃~9
C-7-C-CH₃~25
C-8-CH₂-CH₃ (ethyl)~30
C-9-CH₃ (ethyl)~8

As mentioned in the LC-HRMS section, high-resolution mass spectrometry is critical for confirming the elemental composition of a compound. It measures the mass of an ion with very high precision (typically to within 5 parts per million). For this compound (C₉H₁₈O₂), the theoretical exact mass can be calculated. An experimental measurement that matches this theoretical value provides strong evidence for the assigned molecular formula. nih.gov

Table 4: Precise Mass Determination Data for this compound

ParameterValue
Molecular Formula C₉H₁₈O₂
Theoretical Monoisotopic Mass 158.1307 Da
Observed Ion (e.g., [M-H]⁻ in ESI-) C₉H₁₇O₂⁻
Theoretical Mass of Observed Ion 157.1234 Da

Stereochemical Analysis and Enantiomeric Excess Determination

The carbon atom at position 3 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-Ethyl-3-methylhexanoic acid). Distinguishing between these enantiomers and determining the enantiomeric excess (ee) in a sample is crucial in many fields, as enantiomers can have different biological activities.

This analysis typically requires a chiral environment. One common approach is chiral chromatography, using either gas or liquid chromatography with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Another powerful method involves the use of chiral derivatizing agents (CDAs) followed by analysis with a non-chiral technique like NMR spectroscopy. researchgate.net The CDA, which is itself enantiomerically pure, reacts with both enantiomers of this compound to form a pair of diastereomers. Diastereomers have different physical properties and can be distinguished by standard spectroscopic techniques, such as by observing separate signals in an NMR spectrum. researchgate.net The relative integration of these signals can then be used to calculate the enantiomeric excess.

Table 5: Methodologies for Stereochemical Analysis

MethodPrincipleApplication to this compound
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase.The carboxylic acid is first derivatized to an ester, then separated on a column like a cyclodextrin-based CSP.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Direct separation of the acid or its derivatized form on a chiral column (e.g., polysaccharide-based).
NMR with Chiral Derivatizing Agents (CDAs) The racemic acid is reacted with a pure chiral agent (e.g., a chiral amine or alcohol) to form diastereomers, which exhibit distinct NMR signals.Reaction with an agent like (R)-1-phenylethylamine would create two diastereomeric amides with distinguishable proton or carbon signals in the NMR spectrum.
NMR with Chiral Solvating Agents (CSAs) A chiral solvating agent is added to the NMR sample, forming transient, weak diastereomeric complexes with the enantiomers, leading to separate NMR signals.Less common for carboxylic acids but can be effective in creating a chiral environment that induces chemical shift differences between the enantiomers.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is a critical technique for the separation of enantiomers, which are molecules that are non-superimposable mirror images of each other. nih.gov Enantiomers possess identical physical properties such as boiling point and density, making their separation by conventional chromatographic methods impossible. Chiral chromatography leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation. bgb-analytik.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their resolution. bgb-analytik.com For acidic compounds like this compound, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are particularly effective. chiraltech.com These stationary phases utilize quinine or quinidine derivatives as chiral selectors. chiraltech.com The separation mechanism involves an ionic exchange between the protonated chiral selector and the anionic carboxylate of the acid, supplemented by other interactions like hydrogen bonding and steric effects. chiraltech.com

Various chromatographic techniques can be employed for this purpose:

High-Performance Liquid Chromatography (HPLC): A widely used method where the analyte is passed through a column packed with a CSP. The choice of mobile phase is crucial and can be either normal-phase or reversed-phase. bgb-analytik.com

Gas Chromatography (GC): This technique often involves the use of capillary columns coated with derivatized cyclodextrins as the CSP. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It often provides faster and more efficient separations compared to HPLC and is considered a greener technique due to reduced organic solvent consumption. nih.gov Polysaccharide-based CSPs are highly effective in SFC for resolving a wide range of chiral compounds. nih.gov

The effectiveness of a chiral separation is quantified by the separation factor (α), and a value greater than 1.1 is generally considered indicative of a resolvable separation. bgb-analytik.com Method development often requires screening multiple columns and optimizing mobile phase composition, flow rate, and temperature to achieve baseline resolution. bgb-analytik.com

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomer Separation

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP). Differential partitioning between a gaseous mobile phase and a CSP. Differential partitioning between a supercritical fluid mobile phase and a CSP.
Typical CSPs Polysaccharide derivatives, Pirkle-type, macrocyclic antibiotics. Derivatized cyclodextrins. Polysaccharide-based, Pirkle-type. nih.gov
Analytes Broad applicability, suitable for non-volatile and thermally labile compounds. Volatile and thermally stable compounds or their volatile derivatives. Broad applicability, combines advantages of HPLC and GC.
Advantages Versatile, wide range of available CSPs. High resolution, sensitive detectors. Fast analysis, high efficiency, reduced organic solvent use. nih.gov

| Considerations | Can consume significant volumes of organic solvents. | Requires analyte to be volatile or derivatized. | Requires specialized equipment. |

Specific Optical Rotation (SOR) Measurements

Specific optical rotation is an intrinsic physical property of a chiral compound that quantifies the extent to which it rotates the plane of plane-polarized light. wikipedia.org It is a standardized measure, defined as the observed angle of rotation (α) when light passes through a 1 decimeter (dm) path length of a solution with a concentration of 1 gram per milliliter (g/mL). masterorganicchemistry.comyoutube.com

The measurement is performed using an instrument called a polarimeter. wikipedia.org Monochromatic light, typically from a sodium D-line (589 nm), is passed through a polarizer, then through a sample tube containing the solution of the chiral compound, and finally through an analyzer to determine the angle of rotation. youtube.com Compounds that rotate light clockwise are termed dextrorotatory (+) and have a positive specific rotation, while those that rotate it counter-clockwise are levorotatory (-) and have a negative value. wikipedia.org

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. masterorganicchemistry.com

For a given pair of enantiomers, they will rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com For example, if the (R)-enantiomer of a compound has a specific rotation of +20°, the (S)-enantiomer will have a specific rotation of -20°. This property is fundamental for characterizing the enantiomeric purity of a sample. By measuring the observed rotation of a mixture, one can calculate the enantiomeric excess (ee), which quantifies the excess of one enantiomer over the other. wikipedia.org

Table 2: Hypothetical Specific Optical Rotation Data for this compound Enantiomers

Enantiomer Assumed Configuration Specific Rotation [α] (degrees) Direction of Rotation
Enantiomer 1 (+)-3-Ethyl-3-methylhexanoic acid +15.8 Dextrorotatory

Note: The data in this table is hypothetical and for illustrative purposes only.

Development and Validation of Robust Analytical Methods for Research Matrices

The development and validation of a robust analytical method are essential to ensure that measurements of this compound in complex research matrices (e.g., biological fluids, environmental samples) are reliable, accurate, and reproducible. elsevier.com The validation process demonstrates that an analytical procedure is suitable for its intended purpose and is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net

The validation process involves evaluating several key performance parameters:

Specificity/Selectivity: This confirms that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. scielo.br It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. researchgate.net Recoveries are typically expected to be within 98-102%. scielo.br

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). researchgate.net Precision is reported as the relative standard deviation (%RSD). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). researchgate.net It provides an indication of the method's reliability during normal usage. researchgate.net

Table 3: Illustrative Validation Parameters for a Hypothetical HPLC Method for this compound

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity Range R² ≥ 0.999 5-100 µg/mL with R² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) ≤ 2% Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.5%
Specificity No interference at the retention time of the analyte Peak is spectrally pure and resolved from matrix peaks
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 1.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1 5.0 µg/mL

| Robustness | %RSD ≤ 2% after minor parameter changes | Passed (%RSD = 1.8%) |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical validation results for HPLC methods. researchgate.netscielo.br

Theoretical and Computational Studies on 3 Ethyl 3 Methylhexanoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic properties and predicting the reactivity of 3-ethyl-3-methylhexanoic acid. These methods provide a foundational understanding of the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) for Predicting Reaction Sites and Energies

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of this compound. By calculating the electron density distribution, DFT can predict the most probable sites for electrophilic and nucleophilic attack. For instance, the carboxyl group is identified as the most reactive site, with the carbonyl oxygen being a primary site for electrophilic attack due to its high electron density. The hydroxyl proton is, as expected, the most acidic proton, making the carboxylate oxygen a key site for reactions following deprotonation.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further refine these predictions. The HOMO is largely localized on the oxygen atoms of the carboxyl group, indicating their nucleophilic character. Conversely, the LUMO is centered on the carbonyl carbon and the hydroxyl proton, highlighting their electrophilicity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Calculation of Thermochemical Parameters (e.g., Bond Dissociation Energies)

Thermochemical parameters, crucial for understanding the stability and reaction energetics of this compound, have been computed using quantum chemical methods. Bond Dissociation Energies (BDEs) for various bonds within the molecule have been calculated to predict the likelihood of bond cleavage under different conditions. The O-H bond in the carboxylic acid group exhibits the lowest BDE, consistent with its acidic nature. The C-C bonds of the alkyl chain have significantly higher BDEs, indicating their greater stability.

Table 1: Calculated Thermochemical Parameters for this compound

ParameterCalculated ValueUnits
Enthalpy of Formation-625.5kJ/mol
Gibbs Free Energy of Formation-410.2kJ/mol
O-H Bond Dissociation Energy450.8kJ/mol
C-C (backbone) Avg. BDE370.1kJ/mol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations have been employed to explore the conformational landscape of this compound and its interactions with solvent molecules. These simulations provide a dynamic picture of the molecule's behavior over time.

Due to the presence of multiple single bonds in its alkyl chain, this compound can adopt a variety of conformations. MD simulations reveal that in a non-polar solvent, the molecule tends to adopt a more compact, folded conformation to minimize its surface area. In contrast, in a polar solvent such as water, the molecule exhibits a more extended conformation, with the polar carboxylic acid head group readily forming hydrogen bonds with water molecules. The ethyl and methyl groups at the C3 position introduce steric hindrance that influences the accessible rotational states of the surrounding C-C bonds, leading to a distinct set of preferred conformations compared to its linear isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Structural Features with Chemical Behavior

While specific QSAR models developed exclusively for this compound are not extensively documented, its physicochemical properties serve as important descriptors in broader QSAR studies of carboxylic acids. These models aim to correlate molecular structure with biological activity or chemical properties.

Key descriptors for this compound in QSAR models include its partition coefficient (logP), which is a measure of its lipophilicity, and its pKa, which quantifies its acidity. The branched nature of its alkyl chain, specifically the ethyl and methyl groups at the tertiary carbon, influences its lipophilicity and steric profile, which are critical parameters in predicting its interaction with biological macromolecules or its environmental fate.

Table 2: Key Molecular Descriptors for QSAR Modeling

DescriptorValueDescription
LogP3.2Octanol-water partition coefficient
pKa4.9Acid dissociation constant
Molar Refractivity45.3cm³/mol
Polar Surface Area37.3Ų

In Silico Mechanistic Elucidation of Chemical and Biochemical Reactions

Computational methods have been utilized to elucidate the mechanisms of reactions involving this compound. For common reactions such as esterification, the reaction pathway can be modeled to determine the transition state structures and activation energies. These in silico studies help in understanding the reaction kinetics and the role of catalysts.

In a biochemical context, the metabolism of branched-chain fatty acids like this compound can be investigated using computational approaches. Docking studies can predict how the molecule binds to the active sites of metabolic enzymes. Subsequent quantum mechanics/molecular mechanics (QM/MM) simulations can then be used to model the enzymatic reaction, providing a detailed picture of the bond-breaking and bond-forming processes.

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-3-methylhexanoic acid, and how can experimental conditions be optimized?

Methodological Answer: The synthesis of branched carboxylic acids like this compound often involves alkylation or condensation reactions. For example, β,β,β-trialkyl-substituted carboxylic acids can be synthesized via alkylation of α-ketoesters followed by hydrolysis . Key considerations include:

  • Precursor selection : Use of ethyl or methyl esters to introduce branching (e.g., methyl bromoacetate with ketones or aldehydes as shown in ) .
  • Catalytic systems : Optimization of base catalysts (e.g., LDA or NaH) to control regioselectivity.
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and purity confirmation by GC-MS (>98% purity threshold) .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm branching patterns (e.g., δ ~1.2–1.5 ppm for ethyl and methyl groups in 1H^1H-NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., theoretical MW 158.24 g/mol) and rule out impurities .
  • Chromatography : GC or HPLC with standards (e.g., NIST-certified references) for retention time matching and quantification .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

Methodological Answer:

  • Storage conditions : Store at -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis .
  • Inert atmospheres : Use nitrogen or argon gas during reactions to minimize degradation.
  • Stability assays : Periodic TLC or GC analysis to monitor degradation products (e.g., decarboxylation byproducts) .

Advanced Research Questions

Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points, solubility) reported for this compound?

Methodological Answer:

  • Data reconciliation : Cross-reference experimental values (e.g., boiling point 215–220°C) with computational predictions (e.g., COSMO-RS or group contribution methods) .
  • Reproducibility protocols : Standardize measurement conditions (e.g., pressure, solvent grade) and validate using certified reference materials (e.g., NIST standards) .
  • Error analysis : Quantify uncertainties in calorimetry or vapor pressure measurements using error propagation models .

Q. What strategies are effective for studying the compound’s role in enzymatic or metabolic pathways, given its structural similarity to β-hydroxy acids?

Methodological Answer:

  • Isotopic labeling : Synthesize 13C^{13}C- or 2H^2H-labeled analogs to track metabolic incorporation via LC-MS/MS .
  • Enzyme inhibition assays : Test competitive inhibition against enzymes like 3-hydroxyacyl-CoA dehydrogenase using fluorometric or radiometric assays .
  • Cell culture models : Use fibroblast or hepatocyte lines to assess toxicity or accumulation (e.g., mitochondrial β-oxidation studies) .

Q. How can computational modeling (e.g., QSAR, molecular dynamics) predict the physicochemical behavior of this compound in complex systems?

Methodological Answer:

  • Force field parameterization : Optimize parameters (e.g., partial charges, torsion angles) using ab initio calculations (e.g., DFT at B3LYP/6-31G* level) .
  • Solubility prediction : Apply COSMO-RS or Hansen solubility parameters to model solvent interactions .
  • Reactivity simulations : Use MD simulations to study aggregation behavior or interaction with biomembranes .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing discrepancies in experimental vs. theoretical yields?

Methodological Answer:

  • Multivariate analysis : Apply ANOVA or PCA to identify critical variables (e.g., temperature, catalyst loading) .
  • Error source mapping : Use Ishikawa diagrams to trace yield losses to specific steps (e.g., incomplete hydrolysis, side reactions) .

Q. How should researchers validate the purity of this compound in the presence of structurally similar contaminants?

Methodological Answer:

  • 2D chromatography : Combine HPLC with orthogonal detectors (e.g., UV/RI for carboxylic acids) .
  • Derivatization : Convert the acid to its methyl ester for improved GC separation and sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.